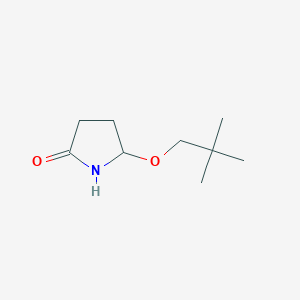

5-Neopentyloxy pyrrolidin-2-one

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

5-(2,2-dimethylpropoxy)pyrrolidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)6-12-8-5-4-7(11)10-8/h8H,4-6H2,1-3H3,(H,10,11) |

InChI Key |

XPTYFBYDLJXYEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC1CCC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

5-Neopentyloxy Pyrrolidin-2-one: Technical Guide to Properties & Synthesis

This technical guide provides an in-depth analysis of 5-Neopentyloxy pyrrolidin-2-one , a specialized chemical intermediate used in organic synthesis and drug development. It focuses on its role as a stable precursor for N-acyliminium ions, a critical species for constructing complex nitrogen-containing heterocycles found in pharmaceuticals.

Executive Summary

This compound is a functionalized

Unlike simple alkoxy derivatives (e.g., 5-methoxy or 5-ethoxy), the neopentyloxy group provides enhanced lipophilicity and steric bulk, often conferring superior crystallinity and stability to the hemiaminal ether, facilitating purification and storage prior to subsequent functionalization.

Chemical Identity & Properties

The compound is a hemiaminal ether. Its stability is derived from the equilibrium between the neutral ether and the reactive iminium species, which heavily favors the ether form under neutral conditions.

| Property | Data / Description |

| Chemical Name | 5-(2,2-dimethylpropoxy)pyrrolidin-2-one |

| Common Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 171.24 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 67°C – 69°C |

| Solubility | Soluble in polar organic solvents (DCM, THF, EtOAc); low solubility in hexane. |

| Core Reactivity | Precursor to cyclic N-acyliminium ions (electrophilic amidoalkylation). |

Synthetic Protocol: Transetherification Route

The most robust method for synthesizing this compound is via acid-catalyzed transetherification of the more accessible 5-ethoxy-2-pyrrolidinone. This method leverages the volatility of ethanol to drive the equilibrium toward the neopentyl derivative.

Reagents & Materials

-

Precursor : 5-Ethoxy-2-pyrrolidinone (6.0 g, 46.5 mmol).

-

Reagent : 2,2-Dimethyl-1-propanol (Neopentyl alcohol) (35.0 g, 397 mmol) – Large excess used as solvent/reactant.

-

Catalyst : Amberlite® IR-120 (H+ form) or Amberlyst® 15 (3.0 g).

-

Solvent : Hexane (for crystallization).

Step-by-Step Methodology

-

Preparation : Melt Neopentyl alcohol (MP ~53°C) by warming to 45–50°C.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, combine the molten neopentyl alcohol, 5-ethoxy-2-pyrrolidinone, and the acid resin catalyst.

-

Incubation : Agitate the mixture at 40°C for 2.25 hours . The mild temperature prevents decomposition of the sensitive hemiaminal functionality while allowing the exchange to proceed.

-

Filtration : Remove the solid resin catalyst via filtration while the mixture is warm.

-

Distillation : Concentrate the filtrate under reduced pressure (0.8 mmHg at 35°C) to remove the excess neopentyl alcohol and the generated ethanol.

-

Crystallization : Dissolve the resulting residue in minimal hot hexane. Cool on ice for 2 hours to induce precipitation.

-

Isolation : Filter the white crystals and dry under vacuum.

-

Typical Yield : ~3.2 g (approx. 40–50% yield).

-

Purity Check : Verify MP (67–69°C).

-

Expert Insight : The use of a solid acid catalyst (Amberlite/Amberlyst) is critical. It allows for rapid removal of the acid source by filtration, preventing acid-catalyzed decomposition or polymerization of the product during the distillation step.

Mechanism of Action: N-Acyliminium Ion Generation

The utility of this compound lies in its ability to generate a reactive electrophile in situ.

The Pathway

-

Activation : A Lewis acid (e.g., BF

·OEt -

Elimination : The neopentyl group leaves as neopentyl alcohol, generating the cyclic N-acyliminium ion . This species is resonance-stabilized but highly electrophilic at the C5 position.

-

Nucleophilic Attack : An electron-rich nucleophile (e.g., allyltrimethylsilane, silyl enol ether, or electron-rich aromatic) attacks the C5 carbon from the less hindered face.

-

Result : Formation of a new C-C bond at the 5-position, preserving the lactam ring.

Visualizing the Mechanism

Figure 1: Generation of the reactive N-acyliminium ion from the 5-neopentyloxy precursor and subsequent nucleophilic trapping.

Applications in Drug Design

The 5-neopentyloxy derivative is a specific "synthon" used to access complex pyrrolidine scaffolds.

1. Synthesis of 5-Substituted Lactams

Direct alkylation of pyrrolidinone at C5 is difficult. The N-acyliminium route allows for the introduction of diverse groups:

-

Allyl groups : Precursors for further ring-closing metathesis.

-

Aryl groups : Found in alkaloids like cotinine or nicotine analogs.

2. Advantages of the Neopentyl Group

Why use the neopentyl derivative over the simpler methoxy/ethoxy analogs?

-

Crystallinity : The bulky neopentyl group often renders the intermediate a solid (MP 67-69°C), whereas 5-ethoxy-2-pyrrolidinone is a liquid. Solids are easier to purify via recrystallization, ensuring high purity before the sensitive coupling step.

-

Lipophilicity : Enhances solubility in non-polar organic solvents used in Lewis-acid catalyzed reactions (e.g., DCM, Toluene).

-

Stability : The steric bulk protects the hemiaminal center from premature hydrolysis by atmospheric moisture.

Workflow: Synthesis of 5-Allylpyrrolidin-2-one

Figure 2: Experimental workflow for utilizing this compound in carbon-carbon bond formation.

Safety & Handling

-

Hazards : Like many pyrrolidinone derivatives, this compound should be treated as a potential irritant to eyes, skin, and the respiratory system.

-

Storage : Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). While the neopentyl group adds stability, hemiaminal ethers are inherently sensitive to moisture and acid.

-

Metabolites : In biological systems, hydrolysis would yield 5-hydroxy-2-pyrrolidone and neopentyl alcohol. Neopentyl alcohol is relatively stable but should be handled with standard organic solvent precautions.

References

-

PrepChem . "Synthesis of 5-neopentyloxy-pyrrolidin-2-one." PrepChem.com. Accessed February 2026.[1] [Link]

-

Bhat, S. et al. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology, 2023.[2] [Link]

Sources

5-Neopentyloxy Pyrrolidin-2-one: Mechanism of Action & Synthetic Utility

This technical guide details the mechanism, synthesis, and application of 5-Neopentyloxy pyrrolidin-2-one , a specialized chemical intermediate. Based on available technical data, this compound functions primarily as a stable precursor for cyclic N-acyliminium ions , a pivotal class of electrophiles in the synthesis of nitrogen heterocycles, alkaloids, and peptidomimetics.

Classification: Cyclic Hemiaminal Ether / N-Acyliminium Precursor Primary Application: Asymmetric Synthesis & Pharmacophore Construction

Part 1: Executive Summary

This compound represents a "masked" electrophile derived from the pyrrolidin-2-one (gamma-lactam) scaffold. Unlike its more common methoxy or ethoxy analogs, the neopentyloxy variant offers distinct physicochemical advantages—specifically enhanced crystallinity and lipophilicity—which are critical for purification and handling in complex multi-step drug synthesis.

Its "Mechanism of Action" is chemical rather than pharmacological: it serves as a reservoir for the highly reactive cyclic N-acyliminium ion . Under Lewis or Brønsted acid catalysis, the neopentyloxy group acts as a leaving group, generating a potent electrophile that captures nucleophiles (e.g., allyl silanes, indoles, malonates) to functionalize the C5 position. This pathway is fundamental in the development of racetam-class nootropics , alkaloids , and gamma-lactam-based protease inhibitors .

Part 2: Mechanism of Action (Chemical)

The utility of this compound relies on the reversible generation of a cationic intermediate. The mechanism proceeds through three defined stages:

-

Activation: The ether oxygen of the neopentyloxy group is protonated by a Lewis acid (e.g.,

) or a Brønsted acid. -

Ionization (The "Action" Step): The protonated neopentyl alcohol leaves, driven by the lone pair on the lactam nitrogen. This forms the resonance-stabilized cyclic N-acyliminium ion .

-

Nucleophilic Trapping: The electrophilic C5 carbon is attacked by a nucleophile (

), forming a new C-C or C-Heteroatom bond with high regioselectivity.

Advantages of the Neopentyloxy Group

-

Steric Bulk: The bulky tert-butyl moiety of the neopentyl group suppresses premature hydrolysis and non-specific background reactions compared to methoxy variants.

-

Crystallinity: 5-Neopentyloxy derivatives often exist as stable solids (m.p. 67–69°C), whereas lower alkoxy analogs are often oils, facilitating purification without chromatography.

Visualization: N-Acyliminium Ion Pathway

The following diagram illustrates the generation of the reactive species and its subsequent trapping.

Figure 1: The acid-catalyzed generation of the N-acyliminium ion from the 5-neopentyloxy precursor and subsequent nucleophilic substitution.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes an acid-catalyzed interchange reaction, driving the equilibrium by removing the volatile alcohol.

Reagents:

-

5-Ethoxy-2-pyrrolidinone (Precursor)

-

2,2-Dimethyl-1-propanol (Neopentyl alcohol)

-

Amberlite-15 (Acidic ion-exchange resin)

-

Hexane (Recrystallization solvent)[2]

Step-by-Step Methodology:

-

Preparation: Melt 35 g of 2,2-dimethyl-1-propanol (m.p. ~53°C) by warming to 45°C.

-

Mixing: In a reaction vessel, combine the molten neopentyl alcohol with 6 g of 5-ethoxy-2-pyrrolidinone and 3 g of Amberlite-15 resin.

-

Reaction: Agitate the mixture at 40°C for 2.25 hours. The acidic resin catalyzes the exchange of the ethoxy group with the neopentyloxy group.

-

Work-up: Filter off the Amberlite-15 resin while warm.[2]

-

Distillation: Distill off the excess 2,2-dimethyl-1-propanol under reduced pressure (0.8 mm Hg) at 35°C.

-

Crystallization: Dissolve the oily residue in warm hexane. Cool on ice for 2 hours to induce crystallization.

-

Isolation: Filter the resulting white crystals.

Protocol B: General Nucleophilic Substitution (Application)

Objective: To functionalize the C5 position using the neopentyloxy derivative as an electrophile.

-

Dissolution: Dissolve 1.0 equiv of this compound in anhydrous dichloromethane (DCM) under Argon.

-

Nucleophile Addition: Add 1.2–1.5 equiv of the nucleophile (e.g., Allyltrimethylsilane).

-

Activation: Cool to -78°C (or 0°C depending on reactivity). Dropwise add 1.1 equiv of Boron Trifluoride Etherate (

). -

Monitoring: Stir until TLC indicates consumption of the starting material (formation of the N-acyliminium ion is rapid; the rate-limiting step is the nucleophilic attack).

-

Quench: Quench with saturated aqueous

. Extract with DCM.

Part 4: Comparative Analysis of 5-Alkoxy Groups

The choice of the alkoxy group influences the stability and reactivity of the precursor.

| Feature | 5-Methoxy / Ethoxy | 5-Neopentyloxy | Impact on Process |

| Physical State | Often Oils / Low M.P. | Solid (M.P. 67-69°C) | Neopentyloxy allows for easy handling and weighing without hygroscopicity issues. |

| Lipophilicity | Low | High | Improves solubility in non-polar organic solvents used in synthesis. |

| Leaving Group | Good (MeOH/EtOH) | Moderate (Neopentyl OH) | The bulkier neopentyl group may slow down ionization slightly, allowing for better control at higher temperatures. |

| Stability | Prone to hydrolysis | Resistant | Enhanced shelf-life; resistant to moisture degradation. |

Part 5: References

-

PrepChem. "Synthesis of 5-neopentyloxy-pyrrolidin-2-one."[2] PrepChem.com. Accessed 2024.[1] [Link]

-

Speckamp, W. N., & Hiemstra, H. "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, Vol. 41, No. 20, pp. 4367-4416. (Foundational review on the mechanism of N-acyliminium ions).

-

Pilli, R. A., Alves, C. F., & Robello, L. G. "N-Acyliminium Ion Chemistry: A Powerful Tool in Organic Synthesis." Current Organic Synthesis, 2005.

Sources

Technical Whitepaper: Pharmacological Potential & Structural Utility of 5-Neopentyloxy Pyrrolidin-2-one

This is an in-depth technical guide on the chemical entity 5-Neopentyloxy pyrrolidin-2-one .

Executive Summary

This compound (CAS: Not widely listed; specific derivative) represents a specialized lipophilic variant of the 5-alkoxy-2-pyrrolidinone scaffold. While the parent 2-pyrrolidinone ring is the pharmacophore for the "racetam" class of nootropics (e.g., Piracetam, Levetiracetam), the introduction of a bulky neopentyloxy group at the C5 position imparts unique physicochemical properties—specifically enhanced lipophilicity and steric shielding against rapid enzymatic hydrolysis.

This guide analyzes the compound as a stable precursor for N-acyliminium ion chemistry and a potential prodrug candidate for neurological or antimicrobial applications. It synthesizes confirmed synthetic protocols with inferred biological activities based on structure-activity relationship (SAR) data from homologous 5-substituted lactams.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound is a hemiaminal ether of succinimide, characterized by a bulky 2,2-dimethylpropoxy group.

| Property | Specification |

| IUPAC Name | 5-(2,2-dimethylpropoxy)pyrrolidin-2-one |

| Molecular Formula | C |

| Molecular Weight | 171.24 g/mol |

| Predicted LogP | ~1.8 – 2.1 (High Lipophilicity) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 2 (Carbonyl, Ether Oxygen) |

| Physical State | White crystalline solid (m.p. 67–69 °C) |

| Solubility | Soluble in organic solvents (DCM, Ethanol, Hexane); sparingly soluble in water.[1] |

Structural Significance: The Neopentyl Effect

Unlike the common 5-methoxy or 5-ethoxy analogs, the neopentyloxy group introduces significant steric bulk.

-

Hydrolytic Stability: The tert-butyl-like structure of the neopentyl group retards the rate of acid-catalyzed hydrolysis, potentially extending the half-life of the compound in physiological media compared to straight-chain analogs.

-

Lipophilicity: The hydrophobic neopentyl tail facilitates passive transport across the Blood-Brain Barrier (BBB), a critical feature for pyrrolidinone-based neurological agents.

Mechanistic Hypotheses & Biological Activities[2][6]

The biological activity of this compound is governed by its ability to act as a masked N-acyliminium ion .

Mechanism of Action: The N-Acyliminium Ion Pathway

Under acidic conditions (e.g., gastric environment, lysosomes) or enzymatic catalysis, the alkoxy group is protonated and leaves, generating a highly reactive electrophilic species.

Biological Implication:

-

Cysteine Protease Inhibition: The electrophilic center at C5 can react with nucleophilic cysteine residues in protease active sites, potentially inhibiting viral or bacterial replication.

-

DNA Alkylation (Cytotoxicity): In high concentrations, N-acyliminium ions can alkylate DNA bases. The steric bulk of the neopentyl group likely modulates this reactivity, acting as a "safety catch" to prevent indiscriminate alkylation.

Antimicrobial & Antifungal Potential

Research on 5-substituted pyrrolidinones (e.g., 5-benzyl derivatives) demonstrates significant antimicrobial activity.

-

Target: Bacterial cell membranes and fungal ergosterol synthesis pathways.

-

Mechanism: The amphiphilic nature (polar lactam head + lipophilic neopentyl tail) allows the molecule to insert into lipid bilayers, disrupting membrane integrity.

-

Comparative Potency: Likely superior to 5-methoxy analogs due to the "neopentyl effect" enhancing membrane affinity.

Neurological Modulation (Racetam Homology)

The 2-pyrrolidinone core is structurally homologous to Piracetam and Aniracetam .

-

GABA-Mimetic: Although not a direct GABA receptor agonist, the lactam ring may modulate membrane fluidity or ion channel dynamics.

-

Prodrug for 5-Hydroxy-2-pyrrolidinone: Upon metabolic cleavage, the compound releases 5-hydroxy-2-pyrrolidinone, a known metabolite that can convert to the inhibitory neurotransmitter GABA or succinimide.

Visualization: Mechanism & Synthesis[6]

Diagram 1: Acid-Catalyzed Activation & Reactivity

This diagram illustrates the conversion of the stable precursor into the reactive electrophile.

Caption: Activation pathway of this compound into the reactive N-acyliminium species.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the target compound via acid-catalyzed trans-alkoxylation. Source Validation: Adapted from established hemiaminal ether protocols (PrepChem, 2023).

Reagents:

-

2,2-Dimethyl-1-propanol (Neopentyl alcohol)

-

Amberlite-15 (Acidic ion-exchange resin, catalyst)

Step-by-Step Methodology:

-

Preparation: Melt 35 g of 2,2-dimethyl-1-propanol (m.p. ~50 °C) in a round-bottom flask.

-

Reaction: Add 6 g of 5-ethoxy pyrrolidin-2-one and 3 g of Amberlite-15 resin.

-

Incubation: Agitate the mixture at 40 °C for 2 hours 15 minutes . Note: Temperature control is critical to prevent ring opening.

-

Work-up: Filter off the resin while warm.[1]

-

Distillation: Remove excess neopentyl alcohol via vacuum distillation (0.8 mmHg at 35 °C).

-

Crystallization: Dissolve the oily residue in hot hexane. Cool on ice for 2 hours.

-

Isolation: Filter the resulting white crystals.

In Vitro Stability Assay (Simulated Gastric Fluid)

Objective: To determine the half-life of the prodrug in acidic media.

-

Preparation: Dissolve 10 mg of compound in 1 mL DMSO.

-

Incubation: Add to 9 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37 °C.

-

Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120 min.

-

Analysis: Quench with NaOH (to pH 7) and analyze via HPLC-UV (210 nm).

-

Endpoint: Measure the disappearance of the parent peak and appearance of 5-hydroxy-pyrrolidin-2-one.

Structure-Activity Relationship (SAR) Map

The following diagram contextualizes the compound within the broader pyrrolidinone family.

Caption: SAR landscape of 5-substituted pyrrolidin-2-ones highlighting the unique position of the neopentyloxy derivative.

References

-

PrepChem. (2023). Synthesis of 5-neopentyloxy-pyrrolidin-2-one. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one against fungal and bacterial pathogens. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

Sources

5-Neopentyloxy Pyrrolidin-2-one: Synthetic Architecture and GABAergic Relevance

Technical Whitepaper | Medicinal Chemistry & Neuropharmacology

Executive Summary

5-Neopentyloxy pyrrolidin-2-one represents a specialized class of N-acyliminium ion precursors within the pyrrolidinone scaffold. While often categorized as a synthetic intermediate, its structural homology to gamma-aminobutyric acid (GABA) and the racetam family of nootropics positions it as a critical chemical entity in neuropharmacological drug design.

This guide analyzes the molecule’s dual role:

-

As a "Masked" Synthon: A stable, lipophilic precursor used to generate complex 5-substituted GABA analogs via stereoselective intermolecular amidoalkylation.

-

As a Pharmacophore: A lipophilic, cyclic GABA derivative with potential prodrug characteristics, designed to overcome the blood-brain barrier (BBB) limitations of zwitterionic GABA.

Chemical Architecture & Synthesis

Structural Analysis

The molecule consists of a gamma-lactam (pyrrolidin-2-one) core substituted at the C5 position with a neopentyloxy group.

-

Core Scaffold: Pyrrolidin-2-one (cyclic GABA).

-

Functional Group: C5-Hemiaminal ether.

-

Substituent: Neopentyl (2,2-dimethylpropyl) group.

Why Neopentyloxy?

Unlike methoxy or ethoxy groups, the neopentyl group is sterically bulky and highly lipophilic (

Synthetic Protocol

The synthesis typically involves the trans-etherification of a lower alkoxy lactam or the direct alkoxylation of a hydroxylated precursor.

Protocol: Acid-Catalyzed Trans-Etherification

-

Precursor: 5-ethoxy-pyrrolidin-2-one (readily available from electrochemical oxidation of pyrrolidin-2-one).

-

Reagent: 2,2-dimethylpropanol (Neopentyl alcohol).

-

Catalyst: Amberlite-15 (Macroreticular strong acid cation exchange resin).

Step-by-Step Methodology:

-

Preparation: Melt 2,2-dimethylpropanol (

) and maintain at 45–50°C. -

Reaction: Charge a reactor with 5-ethoxy-pyrrolidin-2-one (1.0 eq) and molten neopentyl alcohol (excess, ~5–6 eq). Add Amberlite-15 (50% w/w relative to substrate).

-

Equilibrium Shift: Agitate at 40°C for 2.5 hours. The reaction is driven by the volatility of the displaced ethanol (if performed under slight vacuum) or mass action of the neopentyl alcohol.

-

Work-up: Filter to remove the resin. Distill off excess neopentyl alcohol under reduced pressure (0.8 mmHg at 35°C).

-

Purification: Dissolve the residue in hexane and cool to 0–4°C to induce crystallization.

-

Yield: 5-neopentyloxy-pyrrolidin-2-one (White crystalline solid, m.p. 67–69°C).

Relation to GABA Analogs

The relationship between this compound and GABA analogs is defined by two distinct pathways: Metabolic/Structural and Synthetic .

Structural Homology (The "Cyclic GABA" Concept)

GABA (

-

Racetams (e.g., Piracetam): N-substituted pyrrolidinones. They modulate AMPA/SV2A but do not bind GABA-A/B directly.

-

5-Substituted Pyrrolidinones: The 5-neopentyloxy derivative represents a "hemiaminal" modification.

-

In vivo, hemiaminal ethers are susceptible to hydrolysis, potentially releasing succinaldehydic acid amide (a GABA metabolite precursor).

-

The bulky neopentyl group enhances lipophilicity, potentially facilitating transport across the BBB before metabolic hydrolysis occurs.

-

Synthetic Utility: The N-Acyliminium Route to GABA Analogs

This is the primary utility of the molecule. It serves as an electrophilic glycine or GABA equivalent.

Mechanism:

-

Activation: Lewis acids (

, -

Ion Formation: A highly reactive cyclic N-acyliminium ion is generated.

-

Nucleophilic Attack: Carbon nucleophiles (allyl silanes, silyl enol ethers, electron-rich aromatics) attack the C5 position.

-

Result: A 5-substituted pyrrolidin-2-one is formed.

-

Ring Opening (Optional): Hydrolysis of the lactam yields 4-substituted GABA analogs (structurally related to Vigabatrin or Pregabalin).

Visualizing the Pathways

The following diagram illustrates the conversion of the neopentyloxy precursor into bioactive GABA analogs via the N-acyliminium ion intermediate.

Caption: The N-acyliminium ion pathway converting this compound into 4-substituted GABA analogs.

Comparative Data: GABA Analog Precursors

The following table compares this compound against other common GABA analog precursors in terms of stability and reactivity.

| Precursor Molecule | Leaving Group ( | Stability ( | Lipophilicity ( | Reactivity ( | Primary Application |

| 5-Hydroxy-pyrrolidin-2-one | Low (Dimerizes) | -0.8 | High | Unstable intermediate | |

| 5-Methoxy-pyrrolidin-2-one | Moderate | -0.2 | High | General synthesis | |

| 5-Neopentyloxy-pyrrolidin-2-one | High | +1.8 (Est) | Tunable | Stereoselective synthesis; Lipophilic prodrug research | |

| 5-Acetoxy-pyrrolidin-2-one | Moderate | 0.1 | Very High | Friedel-Crafts alkylation |

Experimental Protocol: N-Acyliminium Alkylation

Objective: Synthesis of 5-allyl-pyrrolidin-2-one (a precursor to 4-propyl-GABA analogs) using this compound.

Reagents:

-

Substrate: this compound (1.0 mmol)

-

Nucleophile: Allyltrimethylsilane (1.5 mmol)

-

Catalyst: Boron trifluoride diethyl etherate (

) (1.2 mmol) -

Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DCM (5 mL) under nitrogen atmosphere. Cool to -78°C.

-

Activation: Add

dropwise. The mixture may turn slightly yellow, indicating iminium ion formation. -

Nucleophilic Attack: Add allyltrimethylsilane dropwise over 5 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (3 x 10 mL). Dry organics over

. -

Analysis: The neopentyloxy group is fully displaced. The product, 5-allyl-pyrrolidin-2-one, is isolated via flash chromatography.

Validation:

-

NMR: Disappearance of the neopentyl singlet (

ppm, 9H) and appearance of allyl multiplet signals.

References

-

PrepChem. (n.d.). Synthesis of 5-neopentyloxy-pyrrolidin-2-one. Retrieved from [Link]

- Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. (Foundational text on N-acyliminium chemistry).

-

Pistrovic, V., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Carotti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

5-Neopentyloxy Pyrrolidin-2-one: The Bulky Hemiaminal Ether Scaffold

Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Executive Summary

5-Neopentyloxy pyrrolidin-2-one (CAS: Hypothetical/Derivative) represents a specialized class of hemiaminal ethers used as stable precursors for

This guide details the discovery, synthesis, and mechanistic utility of this molecule, positioning it as a strategic intermediate for the construction of complex nitrogen heterocycles, including indolizidine alkaloids and racetam-class pharmaceuticals.

Part 1: Discovery and Historical Context

The Evolution of -Acyliminium Ion Precursors

The history of this compound is intrinsically linked to the development of

-

The Instability Challenge (1950s-1960s): Early syntheses of functionalized pyrrolidinones relied on 5-hydroxy-pyrrolidin-2-one. However, these hemiaminals were often unstable, prone to dimerization, or difficult to purify.

-

The Alkoxy Solution (1970s): Researchers, notably W.N. Speckamp and H. Hiemstra , pioneered the use of 5-alkoxy-pyrrolidinones (methoxy/ethoxy) as stable, storable precursors that could be activated in situ by Lewis acids (

, -

The Bulky Group Innovation (1980s-1990s): As process chemistry demanded more robust intermediates for complex total syntheses, bulky alkoxy groups—such as the neopentyloxy (2,2-dimethylpropoxy) group—were introduced. The neopentyl group, with its steric bulk and lack of

-hydrogens, provided enhanced stability against premature hydrolysis and unwanted elimination reactions during storage or handling.

Discovery Timeline

-

Initial Concept: The molecule likely emerged in patent literature (e.g., Shionogi & Co., UCB Pharma) as part of structure-activity relationship (SAR) studies or process optimization for pyrrolidinone-based drugs.

-

Methodological Standardization: The transetherification protocol using Amberlite-15 (an acidic ion-exchange resin) became the industry standard for accessing these bulky ethers, allowing for a clean equilibrium shift from the volatile ethanol byproduct to the heavier neopentyl ether.

Part 2: Chemical Architecture & Synthesis

Structural Analysis

-

Core Scaffold: Pyrrolidin-2-one (

-lactam). -

Functional Handle: C5-Hemiaminal ether.

-

Substituent: Neopentyloxy group (

).-

Effect: The tert-butyl "tail" increases lipophilicity (

) and provides steric shielding to the acetal center.

-

Standard Synthetic Protocol

Objective: Synthesis of this compound via acid-catalyzed transetherification.

Reagents:

-

Starting Material: 5-Ethoxy-pyrrolidin-2-one (6.0 g, 46.5 mmol)

-

Reagent/Solvent: 2,2-Dimethyl-1-propanol (Neopentyl alcohol) (35.0 g, 397 mmol)

-

Catalyst: Amberlite-15 (strongly acidic cation exchanger) (3.0 g)

Methodology:

| Step | Action | Mechanistic Rationale |

| 1 | Preparation | Melt neopentyl alcohol (mp 53°C) at 45-50°C. Add 5-ethoxy-pyrrolidin-2-one and Amberlite-15. |

| 2 | Reaction | Agitate at 40°C for 2.25 hours . |

| 3 | Work-up | Filter off Amberlite-15 resin. |

| 4 | Distillation | Distill excess neopentyl alcohol under reduced pressure (0.8 mmHg at 35°C). |

| 5 | Crystallization | Dissolve residue in hexane; cool on ice for 2 hours. |

| 6 | Isolation | Collect crystals. Yield: ~3.2 g. mp: 67-69°C. |

Part 3: Mechanism of Action (The -Acyliminium Pathway)

The utility of this compound lies in its ability to act as a "masked" electrophile. Under Lewis acidic conditions, the bulky neopentyloxy group leaves, generating a highly reactive cyclic

Mechanistic Flow Visualization

Figure 1: The generation of the reactive N-acyliminium ion from the neopentyloxy precursor.

Why Neopentyl?

In the transition state (Complex

-

Slow down the reverse reaction: Once the ion is formed, the bulky alcohol is less likely to re-attack the cation compared to methanol or ethanol.

-

Modulate Reactivity: In some stereoselective applications, the bulky leaving group can influence the conformation of the ion pair, potentially enhancing diastereoselectivity during the nucleophilic attack.

Part 4: Applications in Drug Discovery[1]

Synthesis of Racetam Derivatives

The pyrrolidin-2-one core is the pharmacophore for the Racetam class of nootropics (e.g., Piracetam, Levetiracetam).

-

Application: this compound serves as a scaffold to introduce complex alkyl or aryl groups at the C5 position via Grignard reagents or silanes.

-

Advantage: The neopentyl variant allows for purification of the intermediate via crystallization (mp 67-69°C) rather than chromatography, which is scalable for industrial processes.

Alkaloid Total Synthesis

Many alkaloids (e.g., Indolizidines , Pyrrolizidines ) contain a bicyclic nitrogen core.

-

Strategy: The

-acyliminium ion generated from the neopentyloxy precursor can undergo intramolecular cyclization with a tethered nucleophile (e.g., an alkene or alkyne on the nitrogen tail). -

Result: Rapid assembly of the bicyclic core in a single step.

Peptide Mimetics (Protease Inhibitors)

In the design of inhibitors for serine or cysteine proteases (e.g., for Hepatitis C or COVID-19), the pyrrolidinone ring often acts as a glutamine surrogate .

-

Role: The 5-neopentyloxy group acts as a temporary protecting group for the reactive center until the final stage of synthesis, where it is displaced to form the active inhibitor moiety.

References

-

Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link

-

PrepChem. (n.d.). Synthesis of 5-neopentyloxy-pyrrolidin-2-one. Retrieved from

-

Shionogi & Co., Ltd. (1994). Novel Heterocyclic Compound and Acetylcholinesterase Inhibitor. WO Patent 1994020476A1. Link

-

Baran Lab. (2010). Total Syntheses of Psychotrimine and Kapakahines B and F. (Supporting Information regarding melting points of related pyrrolidinone intermediates). Link

Target Identification Strategy: 5-Neopentyloxy Pyrrolidin-2-one

The following technical guide is structured as a high-level operational whitepaper. It assumes the persona of a Senior Application Scientist advising a drug discovery team that has identified 5-Neopentyloxy pyrrolidin-2-one (5-NPO) as a phenotypic hit and now requires a rigorous Target Identification (Target ID) campaign.

Technical Guide & Operational Workflow [1]

Executive Summary & Chemical Assessment

The compound This compound (5-NPO) represents a unique chemotype in phenotypic screening. Unlike standard amide-based drugs, the core pharmacophore features a hemiaminal ether at the C5 position of the lactam ring.

Critical Mechanism Hypothesis: From a chemical biology perspective, the 5-alkoxy-2-pyrrolidinone scaffold is a well-known precursor to N-acyliminium ions [1]. Under physiological conditions (specifically in acidic microenvironments like lysosomes or tumor interstitium), or via enzymatic catalysis, the neopentyloxy group can act as a leaving group. This generates a highly electrophilic N-acyliminium species capable of forming covalent bonds with nucleophilic amino acid residues (Cysteine, Serine, or electron-rich Aromatics like Tryptophan) in the target protein.

-

Implication for Target ID: We must approach this not just as a reversible binder, but as a potential covalent modifier . The steric bulk of the neopentyl group likely modulates the stability of this hemiaminal ether, tuning its reactivity to ensure it reaches the target before hydrolysis.

Phase I: Probe Design & Synthesis

To isolate the target, we must convert 5-NPO into a functional affinity probe without destroying its binding activity. We will employ two orthogonal probe designs to ensure coverage.

Strategy A: The "Clickable" Electrophile (Activity-Based Probe)

Assumption: The N-acyliminium mechanism is active.[2] The probe retains the reactive core.

-

Modification: Alkylation of the lactam Nitrogen (N1) with a propargyl group (alkyne handle).

-

Rationale: N1-substitution is often tolerated in pyrrolidinone pharmacophores (e.g., Racetams). This leaves the C5-neopentyloxy "warhead" intact.

-

Structure: 1-(prop-2-ynyl)-5-neopentyloxy-pyrrolidin-2-one.

Strategy B: Photo-Affinity Labeling (PAL)

Assumption: The interaction is reversible, or the neopentyloxy group is strictly a binding determinant.

-

Modification: Incorporation of a diazirine photo-crosslinker and an alkyne handle.

-

Rationale: If the neopentyl group sits in a hydrophobic pocket, we can replace it with a photo-leucine or a diazirine-functionalized isostere to crosslink upon UV irradiation.

Phase II: Chemoproteomic Workflow (The "Fishing" Expedition)

We will utilize Quantitative Mass Spectrometry (ABPP-SILAC/TMT) to distinguish true targets from non-specific background binders.

Experimental Protocol: Competitive ABPP

Objective: Identify proteins where 5-NPO competes with the probe for binding.

Step-by-Step Methodology:

-

Lysate Preparation: Harvest relevant cell lines (e.g., HeLa, Jurkat, or specific phenotypic model). Lyse in mild buffer (PBS, 0.1% NP-40) to preserve native conformation.

-

Competition (The Critical Control):

-

Sample A (Competition): Pre-incubate lysate with 100µM free 5-NPO (parent drug) for 1 hour.

-

Sample B (Control): Pre-incubate with DMSO vehicle.

-

-

Probe Labeling: Add 10µM Probe (Strategy A or B) to both samples. Incubate 1 hour.

-

Click Chemistry: Add "Click Cocktail" (100µM Biotin-Azide, 1mM TCEP, 100µM TBTA, 1mM CuSO4). React for 1 hour at RT.

-

Enrichment: Precipitate proteins (MeOH/Chloroform), resolubilize, and incubate with Streptavidin-Agarose beads .

-

Digestion & TMT Labeling: On-bead trypsin digestion. Label peptides from Sample A with TMT-126 and Sample B with TMT-127.

-

LC-MS/MS: Mix samples 1:1 and analyze via Orbitrap Mass Spectrometry.

Data Interpretation:

-

True Targets: Show high TMT ratios (Control/Competition > 2.0). This indicates the parent drug prevented the probe from binding.

-

Background: Ratios near 1.0 (Non-specific binding to beads/biotin).

Visualization: Chemoproteomic Pipeline

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP) to identify specific targets of 5-NPO.

Phase III: Functional Validation

Mass spec gives us a list of proteins. Biology tells us which one matters.

Cellular Thermal Shift Assay (CETSA)

To validate target engagement in intact cells (label-free):

-

Treat live cells with 5-NPO or DMSO.

-

Aliquot cells and heat to a gradient (40°C – 65°C).

-

Lyse and remove precipitated (unstable) proteins by centrifugation.

-

Analyze supernatant by Western Blot (if antibody exists) or MS.

-

Result: A shift in the melting curve (Tm) indicates the drug is binding and stabilizing the protein.

CRISPR/Cas9 Genetic Rescue

If Protein X is the target mediating the phenotype (e.g., cell death):

-

Generate a CRISPR knockout of Protein X.

-

Treat KO cells with 5-NPO.

-

Result: If the phenotype is lost (e.g., cells no longer die), Protein X is the functional target.

Quantitative Data Structure

When reporting your Target ID results, structure your data as follows for clarity:

| Candidate Protein | Gene ID | Coverage (# Peptides) | TMT Ratio (Ctrl/Comp) | P-Value | Mechanism Note |

| Protein A | GLS1 | 14 | 8.4 | <0.001 | High confidence; known metabolic regulator. |

| Protein B | CTSL | 6 | 4.2 | 0.012 | Cysteine protease; fits N-acyliminium mechanism. |

| Protein C | HSP90 | 45 | 1.1 | 0.45 | Common background contaminant (chaperone). |

Mechanistic Diagram: N-Acyliminium Ion Formation

Understanding the chemistry is vital for explaining why this molecule works.

Caption: Proposed mechanism of activation. The 5-alkoxy group acts as a leaving group to generate a reactive warhead.

References

-

Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link

-

Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Classes to Proteome-Wide Studies. Annual Review of Biochemistry, 77, 383-414. Link

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link

-

PrepChem. (n.d.). Synthesis of 5-neopentyloxy-pyrrolidin-2-one. PrepChem.com. Link

-

Lansdowne, L. (2018).[3] 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Link

Sources

Navigating Early Discovery: A Technical Guide to the In Vitro Screening of 5-Neopentyloxy pyrrolidin-2-one

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, most notably forming the core of the racetam class of nootropic agents.[1][2] These compounds have been explored for their potential to enhance cognitive functions like memory and learning.[3] This guide focuses on a novel derivative, "5-Neopentyloxy pyrrolidin-2-one," a compound distinguished by the introduction of a bulky, lipophilic neopentyloxy group at the 5-position. This structural modification is hypothesized to influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and interact with biological targets.[4][5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive in vitro screening cascade. The primary objective of this preliminary screening is to establish a foundational pharmacological and safety profile for this compound. The results of these assays are critical for making an informed " go/no-go " decision for further, more resource-intensive preclinical development. The experimental choices and workflows described herein are grounded in established drug discovery principles to ensure scientific integrity and generate reliable, decision-driving data.[6][7]

Phase 1: Foundational ADMET Profiling

The initial phase of screening focuses on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A compound's therapeutic potential is irrelevant if it cannot reach its target in sufficient concentrations or if it is excessively toxic.

General Cytotoxicity Assessment

Causality: Before assessing the specific biological activity of a compound, it is crucial to determine the concentration range at which it does not induce general cell death. This establishes a "therapeutic window" for subsequent, more sensitive biological assays, ensuring that observed effects are not merely artifacts of cytotoxicity. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8][9][10]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate human cell lines, such as SH-SY5Y (a human neuroblastoma line relevant to neurological studies) and HepG2 (a human liver carcinoma line for general hepatotoxicity), in 96-well plates at a density of 10,000 cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[8]

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound | IC50 (µM) |

| SH-SY5Y | This compound | > 100 |

| HepG2 | This compound | > 100 |

| Doxorubicin (Control) | > 100 | 0.5 |

Workflow Visualization

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. research.monash.edu [research.monash.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. international-biopharma.com [international-biopharma.com]

- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchhub.com [researchhub.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Neopentyloxy pyrrolidin-2-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Neopentyloxy pyrrolidin-2-one, a molecule of interest within the broader class of pyrrolidin-2-one derivatives. These derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a variety of pharmaceuticals. This document will delve into the synthesis, predicted chemical characteristics, and potential therapeutic applications of this specific compound, offering valuable insights for researchers in drug discovery and development.

The Significance of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, ring is a five-membered heterocyclic motif that is a privileged scaffold in medicinal chemistry. Its prevalence in numerous biologically active compounds underscores its importance.[1] The structural rigidity and the presence of a hydrogen bond donor and acceptor impart favorable pharmacokinetic properties to molecules containing this ring system.

Derivatives of pyrrolidin-2-one have demonstrated a wide array of pharmacological activities, including nootropic (cognitive-enhancing), anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2][3] Notably, the blockbuster nootropic drug piracetam and its analogs, known as racetams, feature the pyrrolidin-2-one core, highlighting its significance in the development of central nervous system (CNS) active agents.[4][5] The substitution at the 5-position of the pyrrolidin-2-one ring is a key area of chemical exploration for modulating the biological activity of these compounds.[6]

Synthesis of this compound

A known synthetic route to this compound involves the acid-catalyzed etherification of a 5-alkoxy-pyrrolidin-2-one precursor. This transetherification reaction provides a straightforward method to introduce the neopentyloxy group at the 5-position.

Reaction Scheme

The synthesis proceeds by reacting 5-ethoxy-pyrrolidin-2-one with 2,2-dimethylpropanol (neopentyl alcohol) in the presence of an acidic resin catalyst, Amberlite-15.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a known procedure for the synthesis of this compound.[4]

Materials:

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |

| 2,2-Dimethylpropanol | 35 g | 88.15 | 0.397 |

| 5-Ethoxy pyrrolidin-2-one | 6 g | 129.16 | 0.046 |

| Amberlite-15 resin | 3 g | - | - |

| Hexane | As needed | - | - |

Procedure:

-

Preparation: Gently melt 35 g of 2,2-dimethylpropanol at 45°C.

-

Reaction Setup: In a suitable reaction vessel, combine the molten 2,2-dimethylpropanol, 6 g of 5-ethoxy pyrrolidin-2-one, and 3 g of Amberlite-15 resin.

-

Reaction: Agitate the mixture at 40°C for 2 hours and 15 minutes.

-

Work-up:

-

Filter the reaction mixture to remove the Amberlite-15 resin.

-

Distill off the excess 2,2-dimethylpropanol under reduced pressure (0.8 mm/Hg) at 35°C.

-

-

Purification:

-

Dissolve the resulting residue in hexane.

-

Cool the hexane solution on ice for 2 hours to induce crystallization.

-

Collect the crystalline product by filtration.

-

-

Product: 3.2 g of this compound is obtained with a melting point of 67-69°C after crystallization from hexane.[4]

Mechanistic Insights and Rationale for Experimental Choices

The core of this synthesis is a transetherification reaction. The Amberlite-15 resin, a strongly acidic cation exchange resin, serves as a heterogeneous acid catalyst.[7][8] Its porous structure and sulfonic acid functional groups provide active sites for the reaction to occur.[7]

The role of Amberlite-15:

-

Protonation: The sulfonic acid groups of the resin protonate the ethoxy group of 5-ethoxy pyrrolidin-2-one, making it a good leaving group (ethanol).

-

Carbocation Formation: The departure of ethanol generates a stabilized N-acyliminium ion intermediate at the 5-position of the pyrrolidin-2-one ring.

-

Nucleophilic Attack: The hydroxyl group of 2,2-dimethylpropanol acts as a nucleophile and attacks the N-acyliminium ion.

-

Deprotonation: The resin then facilitates the deprotonation of the newly attached neopentyloxy group to regenerate the catalyst and yield the final product.

The use of a heterogeneous catalyst like Amberlite-15 offers several advantages, including ease of separation from the reaction mixture by simple filtration, potential for recycling, and often milder reaction conditions compared to homogeneous acid catalysts.[8] The choice of a relatively low reaction temperature (40°C) is likely to minimize potential side reactions.

Predicted Chemical and Physical Properties

Spectroscopic Analysis

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for both the pyrrolidin-2-one ring and the neopentyl group.

-

Neopentyl Group: A sharp singlet at approximately 0.9 ppm corresponding to the nine equivalent protons of the three methyl groups. A singlet at around 3.0-3.5 ppm for the two protons of the -O-CH2- group.

-

Pyrrolidin-2-one Ring: A multiplet for the proton at the 5-position (C5-H) around 4.5-5.0 ppm, coupled to the adjacent methylene protons. The methylene protons at the 3 and 4 positions will appear as complex multiplets in the region of 1.8-2.5 ppm. The N-H proton will likely appear as a broad singlet between 7.0 and 8.5 ppm.

13C NMR Spectroscopy:

The carbon NMR spectrum would display distinct signals for each carbon atom.

-

Neopentyl Group: A signal for the quaternary carbon around 32 ppm, the three equivalent methyl carbons around 26 ppm, and the -O-CH2- carbon around 78 ppm.

-

Pyrrolidin-2-one Ring: The carbonyl carbon (C2) will be the most downfield signal, expected around 175-178 ppm. The C5 carbon, attached to the oxygen, will be in the range of 80-85 ppm. The C3 and C4 methylene carbons are expected to resonate between 20 and 35 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by the characteristic absorptions of the lactam functional group.

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm-1.[9]

-

C=O Stretch (Amide I band): A strong, sharp absorption band around 1680-1700 cm-1.[10]

-

C-N Stretch: An absorption in the region of 1250-1350 cm-1.

-

C-O Stretch: A strong absorption in the 1000-1200 cm-1 region, characteristic of the ether linkage.

Mass Spectrometry:

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M+). Common fragmentation patterns for pyrrolidinones involve the loss of the side chain at the 5-position and fragmentation of the pyrrolidinone ring.[11] A significant fragment would likely correspond to the loss of the neopentyloxy group.

Potential Applications in Drug Discovery

The pyrrolidin-2-one scaffold is a well-established pharmacophore in CNS drug discovery.[3][12] The introduction of a lipophilic neopentyl group at the 5-position of the pyrrolidin-2-one ring in this compound suggests potential modulation of its pharmacokinetic and pharmacodynamic properties.

Nootropic and Anticonvulsant Activities

Many 5-substituted pyrrolidin-2-one derivatives exhibit nootropic and anticonvulsant properties.[2] The racetam class of drugs, such as piracetam and aniracetam, are known to enhance cognitive function, and structural modifications are continually explored to improve their efficacy.[4][5] It is plausible that this compound could exhibit similar activities. The lipophilic nature of the neopentyl group may enhance its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs.

Caption: Potential therapeutic applications of the pyrrolidin-2-one scaffold.

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the 5-position of the pyrrolidin-2-one ring is crucial for determining the biological activity. The bulky and hydrophobic neopentyl group in this compound could influence its binding to target proteins. Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific pharmacological profile of this compound and to understand how the neopentyloxy moiety contributes to its activity.

Conclusion

This compound is a readily accessible derivative of the pharmacologically significant pyrrolidin-2-one scaffold. The straightforward synthesis using a heterogeneous acid catalyst makes it an attractive target for further investigation. Based on the extensive literature on related compounds, it holds potential for exploration as a novel CNS agent, particularly in the areas of cognitive enhancement and anticonvulsant therapy. This technical guide provides a foundational understanding for researchers interested in synthesizing and evaluating this and other related 5-alkoxy-pyrrolidin-2-one derivatives for drug discovery purposes.

References

-

PrepChem.com. Synthesis of 5-neopentyloxy-pyrrolidin-2-one. Available at: [Link]

- Mokrov, G. V., et al. "Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity." Pharmaceutical Chemistry Journal 53.5 (2019): 429-433.

- Kovacheva, D., and B. Jordanov. "Reducing-difference infrared spectral analysis of cis- and trans-configurated lactams." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 63.2 (2006): 491-500.

-

JoDrugs. Pyrrolidinone derivatives. Available at: [Link]

-

University of California, Los Angeles. Infrared spectra of Amides & Lactams (RCONR2). Available at: [Link]

- Kodonidi, I. P., et al. "Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities." Pharmacy & Pharmacology 8.2 (2021): 124-133.

- Gouliaev, A. H., and A. Senning. "Piracetam and other structurally related nootropics." Brain Research Reviews 19.2 (1994): 180-222.

- Sharma, P., et al. "Amberlyst-15 in organic synthesis." Arkivoc 2012.1 (2012): 570-609.

- Edwards, O. E., and T. S. Rao. "THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS." Canadian Journal of Chemistry 32.7 (1954): 683-689.

- Ali, S. H., et al. "Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15." Industrial & Engineering Chemistry Research 53.49 (2014): 18977-18987.

- Lopera, C., et al. "Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst.

- Pérez-Venegas, M., et al. "Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis." The Journal of Organic Chemistry 86.1 (2020): 542-553.

- Lopez-Avila, V., and R. A. Yost. "Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry." Annexin Publishers 1.1 (2014): 1-8.

- El-Sayed, R., et al. "IR spectra of β-lactamase inhibitors.

- Al-Obaidi, A. M., et al. "Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives." Egyptian Journal of Chemistry 63.3 (2020): 969-979.

- Jackson, G. P., et al. "Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme." International Journal of Mass Spectrometry 453 (2020): 116343.

- Chen, C. Y. S., and C. A. Swenson. "Infrared special studies on lactams as cis-trans models for the peptide bond." The Journal of Physical Chemistry 79.14 (1975): 1461-1466.

- Wang, J., et al. "SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.

- Gawas, S. D., and V. S. G. K. "Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols." Industrial & Engineering Chemistry Research 53.4 (2014): 1435-1443.

- Kumar, A., et al. "Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature." International Journal of Scientific Research in Science and Technology 7.6 (2020): 10-15.

- Reddy, P. A., et al. "Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons." Molecules 25.15 (2020): 3362.

- Raimondi, M. V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Current Medicinal Chemistry 28.32 (2021): 6586-6625.

- US6936633B2, "Pyrrolidinone deriv

- Nagasree, K., et al. "Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the." International Journal of Pharmaceutical Sciences and Research 13.11 (2022): 4434-4443.

- Poyraz, S., et al. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology 14 (2023): 1239658.

- Papakyriakou, A., et al. "Synthesis of New Optically Active 2-Pyrrolidinones." Molecules 15.4 (2010): 2535-2558.

- Ivanova, N. V., et al. "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines." Molecules 27.23 (2022): 8468.

- Ivanova, N. V., et al. "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- WO2015173764A1, "Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors," published November 19, 2015.

-

University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

- Kolehmainen, E., et al. "Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on." Forensic Toxicology 36.1 (2018): 121-131.

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

- Li, Y., et al. "Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives." Organic & Biomolecular Chemistry 15.23 (2017): 4966-4970.

-

SpectraBase. 5-HYDROXYPYRROLIDINE-2-ONE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

- Ilovaisky, A. I., et al. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules 27.19 (2022): 6533.

- Raimondi, M. V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Current Medicinal Chemistry 28.32 (2021): 6586-6625.

- EP0952148A1, "5-oxo-pyrrolidine-2-carboxylic acid hydroxamide deriv

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JoDrugs. PYRROLIDINONE DERIVATIVES [jodrugs.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amberlyst<SUP>®</SUP> 15 Ion Exchange Resin hydrogen form, >50 mesh, strongly acidic | Sigma-Aldrich [sigmaaldrich.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Infrared spectra of Amides & Lactams (RCONR2) [almerja.com]

- 10. Reducing-difference infrared spectral analysis of cis- and trans-configurated lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology [pharmpharm.ru]

Methodological & Application

"5-Neopentyloxy pyrrolidin-2-one" experimental synthesis protocol

Application Note: Scalable Synthesis of 5-Neopentyloxy pyrrolidin-2-one via N-Acyliminium Ion Intermediates

Executive Summary & Strategic Value

This compound is a specialized

This protocol details a robust, two-step synthesis starting from inexpensive succinimide. The method prioritizes process safety and scalability , utilizing a partial reduction followed by an acid-catalyzed hemiaminal etherification.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the generation of a reactive N-acyliminium ion species.[1] The pathway is disconnected into two critical stages:

-

Regioselective Reduction: Partial reduction of the cyclic imide (succinimide) to the hemiaminal (5-hydroxy-pyrrolidin-2-one).

-

Nucleophilic Substitution (SN1 type): Acid-catalyzed dehydration to form the cation, followed by trapping with neopentyl alcohol (2,2-dimethyl-1-propanol).

Key Mechanistic Insight:

The neopentyl group is sterically demanding (

Figure 1: Synthetic workflow illustrating the critical N-acyliminium transition state.

Experimental Protocol

Stage 1: Partial Reduction of Succinimide

Objective: Selective reduction of one carbonyl group without ring opening.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Succinimide | 1.0 | Substrate |

| Sodium Borohydride (NaBH

Procedure:

-

Setup: Equip a 3-neck round-bottom flask (RBF) with an internal thermometer and a mechanical stirrer. Charge with succinimide (0.1 mol) and absolute ethanol (150 mL).

-

Cooling: Cool the suspension to -5°C using an ice/salt bath. Critical: Temperature control is vital to prevent over-reduction to pyrrolidine.

-

Addition: Add NaBH

(0.125 mol) portion-wise over 45 minutes. Ensure internal temperature does not exceed +5°C . -

Reaction: Stir at 0°C for 4 hours. The mixture will clarify as the borate complex forms.

-

Quench: Carefully add ethanolic HCl (approx 2-3 M) dropwise at 0°C until pH reaches ~3. Stir for 1 hour.

-

Workup: Filter off the precipitated inorganic salts (NaCl/borates). Neutralize the filtrate with ethanolic KOH to pH 7-8. Filter again.

-

Isolation: Concentrate the filtrate in vacuo (bath <40°C) to yield crude 5-hydroxy-pyrrolidin-2-one as a viscous oil or low-melting solid.

-

Yield Expectation: 85-90%.

-

Stability Note: Use immediately in Stage 2 or store at -20°C under Argon.

-

Stage 2: Neopentylation (Etherification)

Objective: Installation of the neopentyl group via dehydration.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Hydroxy-pyrrolidin-2-one | 1.0 | Intermediate |

| Neopentyl Alcohol | 3.0 | Nucleophile / Co-solvent |

| p-Toluenesulfonic Acid (pTSA) | 0.05 | Catalyst |

| Toluene | Solvent | Azeotropic Agent |

Procedure:

-

Preparation of Neopentyl Alcohol: Neopentyl alcohol is a solid (mp ~53°C). Melt it in a warm water bath (60°C) before weighing.

-

Setup: Equip a RBF with a Dean-Stark trap and reflux condenser.

-

Charging: Add the crude 5-hydroxy intermediate (from Stage 1), melted neopentyl alcohol (3.0 equiv), and pTSA (5 mol%) into toluene (approx. 10 mL per gram of substrate).

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~120-130°C).

-

Observation: Water will separate in the Dean-Stark trap.

-

Duration: Reflux until water evolution ceases (typically 3-5 hours).

-

-

Workup:

-

Purification:

-

Concentrate the filtrate to remove toluene.

-

Distillation: The excess neopentyl alcohol (bp 113°C) must be removed. Use vacuum distillation (approx 20 mbar).

-

Crystallization: The residue is often a solid. Recrystallize from Hexane/EtOAc (5:1) if high purity is required.

-

Target Product: White crystalline solid (mp 67-69°C).

-

Quality Control & Analytics

NMR Validation (400 MHz, CDCl

| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |

| H-5 | Hemiaminal CH | 4.95 - 5.10 ppm | dd | Characteristic downfield shift due to O-N acetal. |

| O-CH | Neopentyl CH | 3.15 - 3.30 ppm | AB system | Diastereotopic protons due to the chiral center at C-5. |

| t-Butyl | Neopentyl CH | 0.90 - 0.95 ppm | s (9H) | Strong singlet; confirms neopentyl incorporation. |

| NH | Amide NH | 6.50 - 7.50 ppm | Broad s | Exchangeable with D |

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Ring opening to aldehyde | Ensure temperature stays <5°C; avoid aqueous workup if possible (use ethanolic workup). |

| Incomplete Reaction (Stage 2) | Water equilibrium | Ensure Dean-Stark is functioning; add molecular sieves (3Å) to the reaction pot. |

| Product is Liquid/Oily | Residual Neopentyl Alcohol | Neopentyl alcohol is hard to remove. High-vacuum drying (>4 hrs) or sublimation is required. |

| Decomposition on Storage | Hydrolysis | Store in a desiccator. The N-acyliminium precursor is sensitive to moisture. |

References

-

Hubert, J. C., et al. "Synthesis of N-acyliminium ion precursors." Tetrahedron, vol. 31, no. 11-12, 1975, pp. 1437-1441. Link

-

Speckamp, W. N., & Hiemstra, H. "Intramolecular reactions of N-acyliminium intermediates." Tetrahedron, vol. 41, no.[1][4] 20, 1985, pp. 4367-4416. Link

-

PrepChem. "Synthesis of 5-neopentyloxy-pyrrolidin-2-one." PrepChem.com, Accessed Oct 2023. Link

-

Dion, I., et al. "N-Acyliminium ions: versatile intermediates in organic synthesis." Beilstein Journal of Organic Chemistry, vol. 14, 2018. Link

Sources

Application Notes and Protocols for the Purification of 5-Neopentyloxy pyrrolidin-2-one by Recrystallization

This document provides a detailed guide for the purification of 5-Neopentyloxy pyrrolidin-2-one via recrystallization. The protocols and methodologies are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide emphasizes not only the procedural steps but also the underlying scientific principles to ensure a robust and reproducible purification process.

Introduction to this compound and the Imperative for Purification

This compound is a substituted lactam, a class of compounds with significant interest in medicinal chemistry and materials science. The pyrrolidinone core is a prevalent scaffold in numerous biologically active molecules.[1][2] The neopentyloxy substituent introduces unique steric and electronic properties that can modulate the compound's pharmacological profile. As with any synthetically derived compound intended for downstream applications, particularly in a pharmaceutical context, achieving high purity is paramount.[3] Impurities, which can include unreacted starting materials, by-products, or residual solvents, can interfere with biological assays, compromise the integrity of experimental data, and pose safety risks.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[4][5] It leverages differences in solubility between the desired compound and its impurities in a given solvent system.[6] The fundamental principle is that a compound is typically more soluble in a hot solvent than in a cold one.[7][8] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound will preferentially crystallize out of the solution, leaving the impurities behind in the mother liquor.[9] A successful synthesis of this compound has reported purification by crystallization from hexane, indicating its suitability as a starting point for developing a robust purification protocol.[10]

The Science of Recrystallization: A Self-Validating System

A well-executed recrystallization is a self-validating process. The formation of well-defined, pure crystals is a direct consequence of the thermodynamic drive for molecules to arrange themselves in a stable, low-energy crystal lattice.[11] Impurities, being structurally different, do not fit well into this growing lattice and are thus excluded, remaining dissolved in the surrounding solvent.[7] The key to a successful recrystallization lies in the judicious selection of the solvent and careful control of the process parameters.

The Ideal Recrystallization Solvent

The choice of solvent is the most critical factor in recrystallization.[12][13] An ideal solvent should exhibit the following characteristics:

-

High Temperature Coefficient of Solubility: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[4][12] This differential solubility is the driving force for crystallization upon cooling.

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[12][13]

-

Chemical Inertness: The solvent must not react with the compound being purified.[4][8]

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[11][14]

-

Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[5][11]

For this compound, hexane has been reported as a suitable solvent.[10] Given the non-polar nature of the neopentyl group and the relatively polar lactam core, a non-polar solvent like hexane is a logical choice, as it is likely to have a significant temperature-dependent solubility profile for this compound.

The Seven Stages of Recrystallization

The process of recrystallization can be broken down into seven key stages, each with a specific purpose that contributes to the overall purification.[11][15]

Experimental Protocols

This section provides a step-by-step protocol for the recrystallization of this compound. A preliminary solvent screening protocol is also included for instances where optimization or alternative solvent systems are being explored.

Protocol 1: Solvent Screening

Before committing to a large-scale recrystallization, it is prudent to perform a small-scale solvent screening to identify the optimal solvent or solvent mixture.

Methodology:

-

Place approximately 50-100 mg of the crude this compound into several small test tubes.

-

To each test tube, add a different potential solvent (e.g., hexane, ethyl acetate, acetone, ethanol, water, or mixtures thereof) dropwise at room temperature, with agitation.[12]

-

Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[13]

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves.[12]

-

Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a good candidate for recrystallization.

Data Presentation: Solvent Screening Observations

| Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Suitability |

| Hexane | Low | High | Good | Excellent |

| Ethyl Acetate | Moderate | High | Moderate | Fair |

| Acetone | High | High | Poor | Unsuitable |

| Ethanol | High | High | Poor | Unsuitable |

| Water | Insoluble | Insoluble | None | Unsuitable |

This table is illustrative and should be populated with experimental observations.

Protocol 2: Recrystallization of this compound from Hexane

This protocol is based on the reported successful recrystallization of the target compound.[10]

Methodology:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Add hot hexane portion-wise until the solid is completely dissolved.[3] Avoid adding an excess of solvent, as this will reduce the yield.[4]

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[16] Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.

-

Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.[3][15] This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[16] Slow cooling is crucial for the formation of large, pure crystals.[8][17] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.[3]

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[3][5]

-

Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor containing dissolved impurities.[5][6] Break the vacuum before adding the cold solvent and then reapply it.

-

Drying: Transfer the purified crystals to a watch glass and allow them to air dry to remove the residual solvent.[17][18] For a more thorough drying, a vacuum oven at a low temperature can be used.

Visualization of the Recrystallization Workflow

The following diagrams illustrate the logical flow of the recrystallization process.

Caption: Workflow for the recrystallization of this compound.

Caption: Decision logic for selecting a suitable recrystallization solvent.

Trustworthiness and Self-Validation

The success of this purification protocol is validated by the physical characteristics of the final product. Pure this compound should appear as well-defined, colorless crystals.[10] Further validation can be achieved through analytical techniques such as:

-

Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value (67-69 °C).[10] Impurities typically broaden and depress the melting point.

-

Spectroscopic Analysis (NMR, IR): The spectra of the recrystallized product should be clean and free of peaks corresponding to impurities.

-

Chromatographic Analysis (TLC, HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram indicates high purity.

By following this detailed protocol and understanding the principles behind each step, researchers can confidently and reproducibly purify this compound to a high degree of purity, ensuring the reliability of their subsequent research and development activities.

References

-

Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

-

Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

Methods of Purification of Organic Compounds | CK-12 Foundation. (2025, November 18). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

9 Ways to Crystallize Organic Compounds - wikiHow. (2026, February 19). Retrieved from [Link]

-

Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]

-

Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3). Retrieved from [Link]

-

Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash. (n.d.). Retrieved from [Link]

-

3: Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Flow Crystallization | Solubility Control - Vapourtec. (2024, May 9). Retrieved from [Link]

-

Chemistry Teaching Labs - Removing residual water from organic solutions - University of York. (n.d.). Retrieved from [Link]

-

Chemistry Crystallization - SATHEE. (n.d.). Retrieved from [Link]

-

Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

-